molecular formula C12H21IO B13322518 {[(2-Iodocyclopentyl)oxy]methyl}cyclohexane

{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane

Cat. No.: B13322518
M. Wt: 308.20 g/mol
InChI Key: RCIDPCYIIZBOJP-UHFFFAOYSA-N
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Description

{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane is an organic compound with the molecular formula C12H21IO It is characterized by the presence of an iodocyclopentyl group attached to a cyclohexane ring via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Iodocyclopentyl)oxy]methyl}cyclohexane typically involves the reaction of cyclopentanol with iodine to form 2-iodocyclopentanol. This intermediate is then reacted with cyclohexylmethanol under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the iodocyclopentyl group to a cyclopentyl group.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent like ethanol or acetone.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid.

    Reduction: Formation of {[(2-Cyclopentyl)oxy]methyl}cyclohexane.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[(2-Iodocyclopentyl)oxy]methyl}cyclohexane involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Bromocyclopentyl)oxy]methyl}cyclohexane
  • {[(2-Chlorocyclopentyl)oxy]methyl}cyclohexane
  • {[(2-Fluorocyclopentyl)oxy]methyl}cyclohexane

Uniqueness

{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C12H21IO

Molecular Weight

308.20 g/mol

IUPAC Name

(2-iodocyclopentyl)oxymethylcyclohexane

InChI

InChI=1S/C12H21IO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h10-12H,1-9H2

InChI Key

RCIDPCYIIZBOJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2CCCC2I

Origin of Product

United States

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